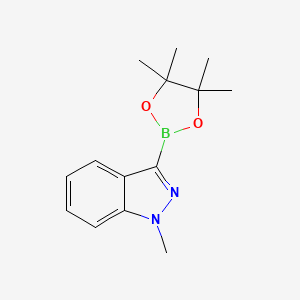
1-Methyl-1H-indazol-3-ylboronic acid pinacol ester
Vue d'ensemble
Description
1-Methyl-1H-indazol-3-ylboronic acid pinacol ester is a boronic ester derivative of indazole. Boronic esters are highly valuable building blocks in organic synthesis due to their stability and versatility. This compound is particularly useful in various chemical transformations, including cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .
Mécanisme D'action
Target of Action
1-Methyl-1H-indazol-3-ylboronic acid pinacol ester is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura coupling pathway . This pathway is significant in organic synthesis, particularly in the formation of carbon-carbon bonds . The downstream effects of this pathway include the formation of new organic compounds through the coupling of different organic groups .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This leads to the synthesis of new organic compounds, which can be used in various applications, including pharmaceuticals and materials science .
Action Environment
The action of this compound is influenced by several environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of a catalyst, and the specific organic groups involved in the reaction . These factors can influence the efficiency of the reaction and the stability of the resulting compounds .
Méthodes De Préparation
The synthesis of 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester typically involves the borylation of 1-Methyl-1H-indazole. One common method is the transition-metal-catalyzed borylation using diboronic acid or its derivatives. The reaction conditions often include the use of palladium or nickel catalysts, along with ligands to facilitate the reaction . Industrial production methods may involve similar catalytic processes but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-1H-indazol-3-ylboronic acid pinacol ester undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into the corresponding boronic acid.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions but often include complex organic molecules used in pharmaceuticals and materials science .
Applications De Recherche Scientifique
1-Methyl-1H-indazol-3-ylboronic acid pinacol ester has numerous applications in scientific research:
Biology: This compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Methyl-1H-indazol-3-ylboronic acid pinacol ester include other boronic esters such as phenylboronic acid pinacol ester and 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester. Compared to these compounds, this compound offers unique reactivity due to the indazole moiety, which can participate in additional types of chemical transformations.
Propriétés
IUPAC Name |
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)12-10-8-6-7-9-11(10)17(5)16-12/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGVUTRIDUMWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=CC=CC=C23)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


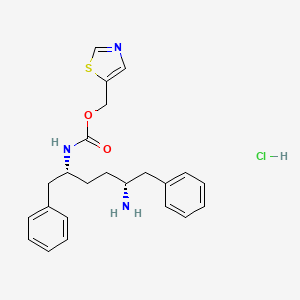
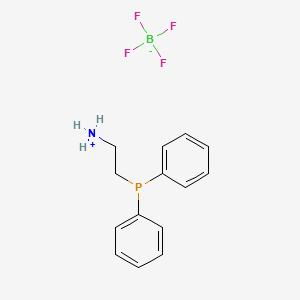
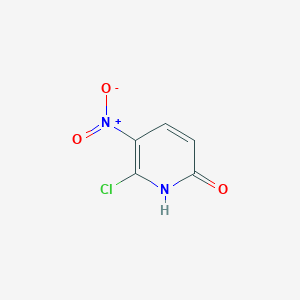
![(S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1430812.png)
![2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1430813.png)
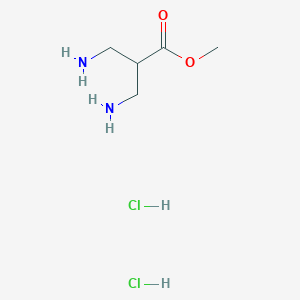

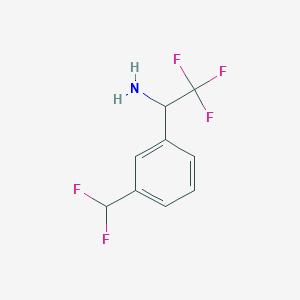
![7-Methoxy-5-methylbenzo[B]thiophene](/img/structure/B1430821.png)
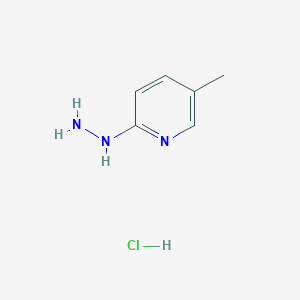
![7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1430825.png)
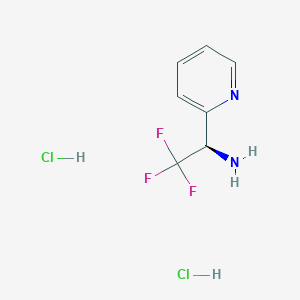
![1-[6-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1430827.png)

